molecular formula C17H24N2O4S B2506870 N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 1797212-59-9

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2506870
CAS No.: 1797212-59-9
M. Wt: 352.45
InChI Key: ZRSLDFDAYXBUIU-UHFFFAOYSA-N
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Description

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a synthetic chemical compound designed for research applications. Its molecular structure, which integrates a pyrrolidine ring bearing a tert-butylsulfonyl group with an acetamide-linked phenyl moiety, suggests potential as a multi-target ligand in pharmacological discovery, particularly in neuroscience . This structural framework is found in compounds investigated for multimodal mechanisms of action, including antagonism of ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a recognized target in pain and epilepsy research . The integration of these pharmacophores may also support activity against voltage-gated sodium (Nav) and calcium channels (Cav), pathways that are fundamental to neuronal excitability and the pathophysiology of seizures and neuropathic pain . Researchers can explore this compound as a candidate for developing new therapeutic strategies for drug-resistant neurological disorders. The presence of the sulfonyl group can enhance metabolic stability and influence the molecule's overall pharmacokinetic profile. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-12(20)18-14-7-5-13(6-8-14)16(21)19-10-9-15(11-19)24(22,23)17(2,3)4/h5-8,15H,9-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLDFDAYXBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis of the pyrrolidine ring . The tert-butylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like tert-butanesulfonyl chloride under basic conditions . The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse derivatives.

Biology

  • Biological Activity Investigation : Research has focused on the compound's potential biological activities, including its interactions with specific proteins or enzymes. Studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further biological evaluation.

Medicine

  • Therapeutic Potential : Preliminary studies indicate that this compound may have therapeutic effects against various conditions. For instance:
    • Anticancer Properties : Some derivatives related to this compound have shown cytotoxic activity against human cancer cell lines. The incorporation of sulfonamide structures has been linked to enhanced antitumor activity in preclinical models .
    • Anti-inflammatory Effects : Investigations into similar compounds have revealed potential mechanisms of action involving inhibition of inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of compounds related to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Research

Another investigation assessed the anti-inflammatory potential of sulfonamide derivatives similar to this compound. The study found that these compounds inhibited pro-inflammatory cytokine production in vitro, suggesting their utility in treating inflammatory disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares functional similarities with derivatives described in patent literature, such as the tetrahydrocarbazole-based acetamides disclosed in Official Journal of the Patent (2018). Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Characterization Methods Potential Activity
N-(4-(3-(tert-Butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide Pyrrolidine-sulfonyl tert-Butylsulfonyl, acetamide ~406.5 (calculated) Not reported Hypothesized enzyme modulation
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole None ~346.4 IR, NMR, Mass spectrometry Anticancer, kinase inhibition
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro at C6 ~380.9 IR, NMR, Mass spectrometry Enhanced cytotoxicity
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Fluoro at C6 ~364.4 IR, NMR, Mass spectrometry Improved metabolic stability
N-{3-[(6-Methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Methyl at C6 ~360.5 IR, NMR, Mass spectrometry Solubility optimization

Key Differences and Implications

Core Structure :

  • The target compound features a pyrrolidine-sulfonyl core, whereas analogs in the patent utilize a tetrahydrocarbazole scaffold. The pyrrolidine ring offers conformational flexibility, while the planar tetrahydrocarbazole system may enhance aromatic stacking interactions with biological targets.

Substituent Effects :

  • The tert-butylsulfonyl group in the target compound provides steric hindrance and electron-withdrawing effects, which could reduce metabolic degradation compared to the halogenated (Cl, F) or methyl-substituted carbazoles. However, this may also decrease aqueous solubility.

Biological Activity :

  • Tetrahydrocarbazole analogs exhibit reported activity in kinase inhibition and cytotoxicity, attributed to their aromatic cores and halogen/methyl substituents . The target compound’s sulfonyl-pyrrolidine motif may instead target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or proteases.

Synthetic Complexity :

  • The tert-butylsulfonyl group introduces synthetic challenges due to the need for sulfonylation steps, whereas carbazole derivatives are typically synthesized via Fischer indole cyclization, a well-established method .

Biological Activity

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an acetamide moiety attached to a phenyl ring. The general formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S.

Synthesis Methods

  • Synthetic Route : The synthesis typically involves the preparation of the pyrrolidine ring using tert-butanesulfinamide as a chiral auxiliary, followed by the introduction of the tert-butylsulfonyl group and subsequent coupling with the phenyl acetamide.
  • Reaction Conditions : Conditions are optimized for yield and purity, often employing continuous flow reactors in industrial settings.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as receptors or enzymes. The structural features, particularly the pyrrolidine ring and the sulfonyl group, contribute to its binding affinity and selectivity towards these targets .

1. Analgesic Activity

Research indicates that compounds similar to this compound have shown analgesic properties. For instance, studies have focused on urea-based TRPV1 antagonists that alleviate chronic pain in animal models, though some exhibited side effects like hyperthermia .

2. Inhibitory Effects on Enzymes

The compound's potential as an enzyme inhibitor has been explored:

  • Cholinesterases : It may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.
  • Cyclooxygenases : Its role in inhibiting COX-2 has implications for anti-inflammatory effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Reference
AnalgesicTRPV1Not specified
Cholinesterase InhibitionAChE19.2
BChE13.2
COX-2 InhibitionCOX-2Not specified

Case Study Example

A study involving a related compound demonstrated significant analgesic effects in a rat model, providing insights into the structure-activity relationship that could be applicable to this compound. Despite promising results, challenges such as pharmacokinetic profiles remain critical for further development .

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